4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Description
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one is a substituted 1,3-dioxolan-2-one derivative characterized by a furan-containing ethyl group, a methyl group at position 4, and a methylene substituent at position 3. The 1,3-dioxolan-2-one core is a five-membered cyclic carbonate, a structural motif prevalent in organic synthesis, polymer chemistry, and electrolyte additives.
Properties
IUPAC Name |
4-[2-(furan-2-yl)ethyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8-11(2,15-10(12)14-8)6-5-9-4-3-7-13-9/h3-4,7H,1,5-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMWWGHWJGRLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)CCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178464 | |
| Record name | 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-69-1 | |
| Record name | 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632291-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of furfuryl alcohol with formaldehyde and an acid catalyst to form the dioxolane ring . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogens or other nucleophiles replace hydrogen atoms.
Addition: The methylene group in the dioxolane ring can undergo addition reactions with electrophiles such as bromine or chlorine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids .
Scientific Research Applications
Organic Synthesis
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups that can be further modified in synthetic pathways. The compound can participate in reactions such as:
- Nucleophilic substitutions : The dioxolane ring can undergo nucleophilic attack, making it valuable for creating more complex molecules.
Medicinal Chemistry
Research indicates that derivatives of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one exhibit biological activity, particularly in the development of pharmaceuticals. The furan moiety is often associated with various biological activities, including:
- Antimicrobial properties : Some studies have shown that compounds containing furan rings can inhibit bacterial growth.
Material Science
The compound's structural properties make it a candidate for developing novel materials. Its ability to form polymers or copolymers can lead to advancements in:
- Biodegradable plastics : Research is ongoing into how this compound can be incorporated into polymer matrices to enhance biodegradability.
Agrochemicals
The potential use of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one in agrochemicals is being explored due to its possible effects on plant growth and pest resistance.
Case Study 1: Synthesis of Bioactive Compounds
In a study published in Journal of Organic Chemistry, researchers synthesized a series of bioactive compounds using 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one as a key intermediate. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Development of Biodegradable Polymers
A research team at a leading university investigated the incorporation of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one into biodegradable polymer formulations. Their findings showed improved mechanical properties and degradation rates compared to conventional plastics .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Nucleophilic substitution | 4-Methylbenzaldehyde + Furfuryl alcohol | 4-[2-(Fur-2-yl)ethyl]-... |
| Polymerization | Dioxolane derivatives | Biodegradable polymers |
Mechanism of Action
The mechanism by which 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other 1,3-dioxolan-2-one derivatives with varying substituents (Table 1). Key differences include:
- Substituent effects : The furan-ethyl group distinguishes it from phenyl, vinyl, or fluorinated analogs.
- Steric and electronic properties : The methyl and methylene groups influence ring strain and reactivity compared to hydroxymethyl or bismethylene derivatives.
Table 1: Structural and Functional Comparison of 1,3-Dioxolan-2-one Derivatives
Physicochemical Properties
- Solubility : The furan-ethyl group may enhance solubility in polar aprotic solvents compared to phenyl-substituted analogs (e.g., 4-Methyl-5-phenyl-1,3-dioxolan-2-one) .
- Thermal stability : Fluorinated derivatives (FEC) exhibit higher thermal stability (~200°C) due to strong C-F bonds, whereas methylene-substituted compounds may decompose at lower temperatures .
Biological Activity
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one, with the CAS number 632291-69-1, is an organic compound notable for its unique structural features, including a furan ring and a dioxolane moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol. The structure includes reactive functional groups that facilitate interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 632291-69-1 |
| Density | 1.188 g/mL (25 °C) |
| Storage Temperature | 2-8 °C |
The biological activity of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one is primarily attributed to its ability to interact with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate enzyme and receptor activities, leading to diverse biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have suggested that compounds containing furan rings exhibit antimicrobial properties. The unique structure of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one may enhance its efficacy against various pathogens.
Case Study:
A study conducted on the antimicrobial effects of similar furan derivatives demonstrated significant inhibition of bacterial growth, indicating the potential for this compound to be developed as an antimicrobial agent .
2. Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Study:
In vitro studies have demonstrated that derivatives of dioxolane compounds can reduce the expression of inflammatory markers in cellular models .
3. Antioxidant Activity
The presence of the furan moiety is linked to antioxidant properties, which can protect cells from oxidative stress.
Research Findings:
A comparative study found that similar compounds exhibited significant free radical scavenging activity, suggesting that 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one may possess similar capabilities .
Applications in Medicine
Due to its diverse biological activities, this compound is being explored for applications in drug development. Its potential as an anti-inflammatory and antimicrobial agent positions it as a candidate for further pharmacological studies.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structural and electronic properties of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve substituent effects on the dioxolanone ring and furan moiety. Compare chemical shifts with analogous compounds (e.g., 5-methyl-4-methylene-1,2-dioxolan-3-one ).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and ether (C-O-C) stretching frequencies in the dioxolanone and furyl groups. Reference databases like NIST Chemistry WebBook for validation .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS, particularly for labile functional groups like the methylene bridge.
Q. How can researchers design a reproducible synthesis route for this compound?
- Methodological Answer :
- Step 1 : Optimize ring-closing reactions using a base-catalyzed cyclization of precursor diols or carbonates, as demonstrated for structurally similar dioxolanones .
- Step 2 : Incorporate the furan-2-yl ethyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-alkyl linkages).
- Step 3 : Purify intermediates via column chromatography and validate purity using HPLC or TLC. Monitor stereochemical outcomes (if applicable) using chiral columns .
Advanced Research Questions
Q. How can contradictory reactivity data (e.g., hydrolysis rates vs. thermal stability) be resolved for this compound?
- Methodological Answer :
- Approach 1 : Conduct controlled kinetic studies under varying pH, temperature, and solvent conditions. Compare results with computational models (e.g., DFT calculations of transition states for hydrolysis) .
- Approach 2 : Use advanced analytical techniques (e.g., in-situ FTIR or Raman spectroscopy) to monitor degradation pathways in real time .
- Contradiction Resolution : Reconcile experimental data with theoretical predictions by adjusting assumptions about solvation effects or intermediate stabilization .
Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?
- Methodological Answer :
- Lab Studies : Determine octanol-water partition coefficients () and soil sorption constants () using shake-flask or HPLC methods .
- Field Simulations : Deploy microcosm experiments to study biodegradation in soil/water systems. Track metabolites via LC-MS/MS and correlate with microbial community data .
- Theoretical Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and toxicity endpoints .
Q. How can researchers link the compound’s electronic structure to its observed catalytic or biological activity?
- Methodological Answer :
- Step 1 : Perform frontier molecular orbital (FMO) analysis using DFT to identify reactive sites (e.g., electrophilic dioxolanone carbonyl or nucleophilic furan ring) .
- Step 2 : Validate predictions via kinetic isotope effects (KIEs) or Hammett plots in reactivity studies.
- Step 3 : Correlate computational results with experimental bioactivity assays (e.g., enzyme inhibition or antioxidant capacity tests ).
Methodological Design & Validation
Q. What statistical approaches are recommended for optimizing reaction yields in synthetic workflows?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 or response surface methodology) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity .
- Validation : Apply ANOVA to identify significant factors and optimize conditions iteratively. Cross-check with machine learning models for predictive yield analysis .
Q. How should researchers address gaps in ecological toxicity data for this compound?
- Methodological Answer :
- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna or algal growth inhibition) . If thresholds are exceeded, proceed to chronic studies (e.g., multi-generational effects in model organisms).
- Alternative Methods : Use in vitro assays (e.g., mitochondrial membrane potential assays) to prioritize compounds for further testing, reducing reliance on animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
